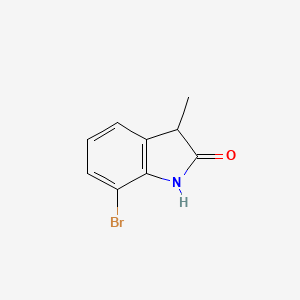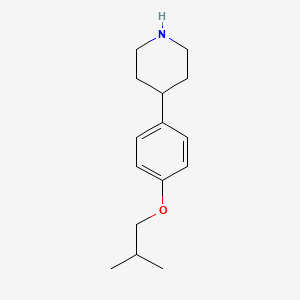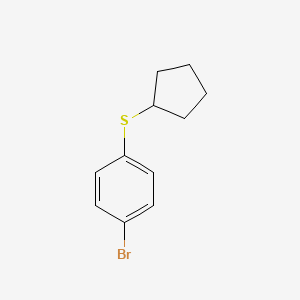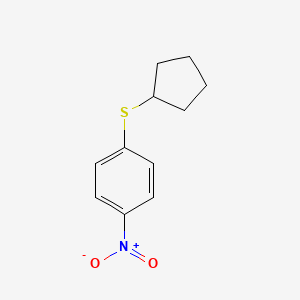
1-(Cyclopentylsulfanyl)-4-nitrobenzene
描述
1-(Cyclopentylsulfanyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a cyclopentylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylsulfanyl)-4-nitrobenzene typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature.
Formation of Cyclopentylsulfanyl Group: The next step involves the introduction of the cyclopentylsulfanyl group. This can be done by reacting nitrobenzene with cyclopentylthiol in the presence of a suitable catalyst, such as a Lewis acid, under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(Cyclopentylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the cyclopentylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Varied substituted benzene derivatives.
科学研究应用
1-(Cyclopentylsulfanyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Cyclopentylsulfanyl)-4-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopentylsulfanyl group may also contribute to the compound’s overall activity by influencing its chemical reactivity and binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- 1-(Cyclopentylsulfanyl)-2-nitrobenzene
- 1-(Cyclopentylsulfanyl)-3-nitrobenzene
- 1-(Cyclohexylsulfanyl)-4-nitrobenzene
Uniqueness
1-(Cyclopentylsulfanyl)-4-nitrobenzene is unique due to the specific positioning of the nitro and cyclopentylsulfanyl groups on the benzene ring This unique structure imparts distinct chemical properties and reactivity compared to its isomers and analogs
属性
IUPAC Name |
1-cyclopentylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIITLVSXRAMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
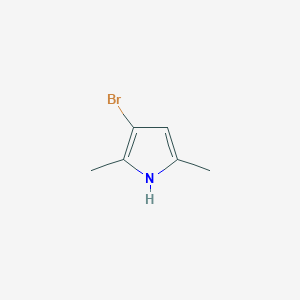
![5-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B7904997.png)
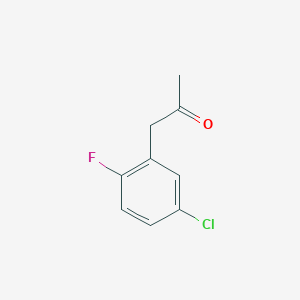

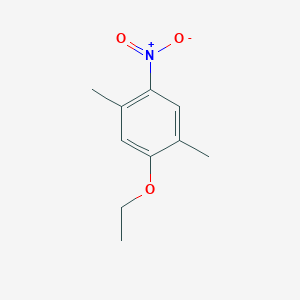
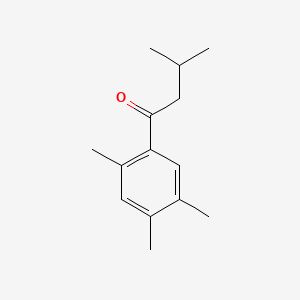
![7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7905043.png)
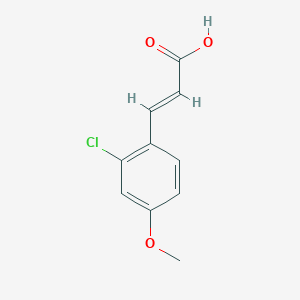
![N-{[4-(2-methylpropyl)phenyl]methyl}cyclobutanamine](/img/structure/B7905070.png)
![2-Methyl-6-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B7905079.png)
